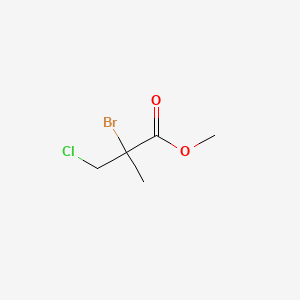
Methyl2-bromo-3-chloro-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-3-chloro-2-methylpropanoate is an organic compound with the molecular formula C5H8BrClO2. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both bromine and chlorine atoms, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-chloro-2-methylpropanoate can be synthesized through several methods. One common method involves the bromination and chlorination of methyl 2-methylpropanoate. The reaction typically requires the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine and chlorine.
Industrial Production Methods
In industrial settings, the production of methyl 2-bromo-3-chloro-2-methylpropanoate often involves continuous flow processes to ensure high yield and purity. The use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-chloro-2-methylpropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as hydroxide, amine, or alkoxide ions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond formed in elimination reactions can further react with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and potassium tert-butoxide. These reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used, often in non-polar solvents like ethanol or dimethyl sulfoxide.
Addition Reactions: Electrophiles such as hydrogen halides or halogens are used, and the reactions are carried out in inert solvents like dichloromethane.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, and ethers.
Elimination Reactions: Alkenes are the primary products.
Addition Reactions: Halogenated alkanes or alkenes are formed.
Scientific Research Applications
Methyl 2-bromo-3-chloro-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-chloro-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as substitution or elimination.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-2-methylpropanoate
- Methyl 3-bromo-2-methylpropanoate
- Methyl 2-chloro-2-methylpropanoate
Uniqueness
Methyl 2-bromo-3-chloro-2-methylpropanoate is unique due to the presence of both bromine and chlorine atoms on the same carbon atom. This dual halogenation increases its reactivity and versatility in chemical synthesis compared to similar compounds that contain only one halogen atom.
Properties
Molecular Formula |
C5H8BrClO2 |
|---|---|
Molecular Weight |
215.47 g/mol |
IUPAC Name |
methyl 2-bromo-3-chloro-2-methylpropanoate |
InChI |
InChI=1S/C5H8BrClO2/c1-5(6,3-7)4(8)9-2/h3H2,1-2H3 |
InChI Key |
WHVNIQQERGRJDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)(C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















